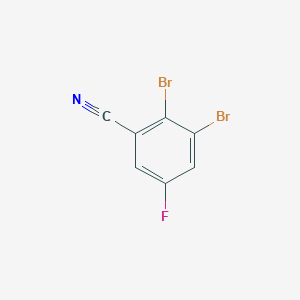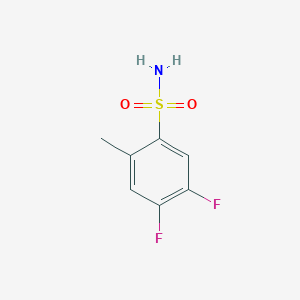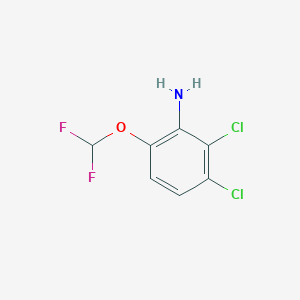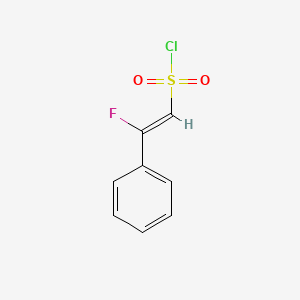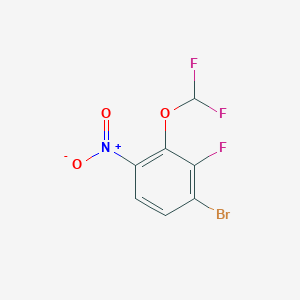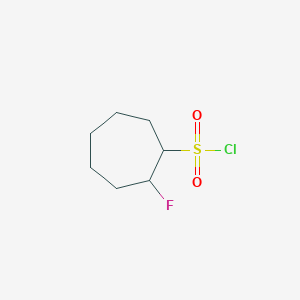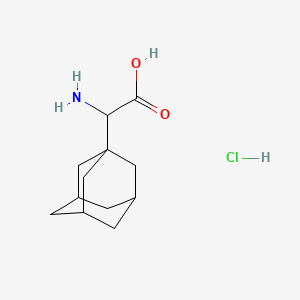
1-Adamantyl(amino)acetic acid hydrochloride
Overview
Description
1-Adamantyl(amino)acetic acid hydrochloride is an organic compound used as a versatile building block and intermediate in the synthesis of complex compounds . It reacts with nitric acid to form 1-Adamantyl nitrate .
Synthesis Analysis
The synthesis of this compound and similar compounds is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . A two-step procedure for the synthesis of 1 from 1-bromadamantane has been reported .Molecular Structure Analysis
The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The uniqueness of the adamantyl scaffold for biological application is due to its lipophilicity and ability to ensure drug stability, resulting in enhanced pharmacokinetics of the modified drug candidates .Chemical Reactions Analysis
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates .Scientific Research Applications
Metabolism and Excretion in Diabetes Treatment
1-Adamantyl(amino)acetic acid hydrochloride is studied in the context of diabetes treatment, particularly for its absorption, metabolism, and excretion in humans. The compound, as part of vildagliptin, a dipeptidyl peptidase 4 inhibitor, shows rapid absorption and extensive metabolism via multiple pathways. It demonstrates a high fraction of drug absorption (over 85%) and significant excretion through urine, with minimal involvement of cytochrome P450 enzymes, indicating a low potential for pharmacokinetic interactions with other medications (He et al., 2009).
Role in Parkinson's Disease Treatment
Memantine, a compound related to this compound, is used in treating Parkinson's disease. It acts as an NMDA receptor antagonist, showing potential benefits in managing parkinsonian symptoms, including those resistant to dopaminergic drugs. The study suggests memantine could improve motor symptoms without significantly affecting drug-induced dyskinesias, offering a novel therapeutic strategy for Parkinson's disease (Merello et al., 1999).
Antiviral Resistance Studies
Research on adamantane resistance in influenza A viruses reveals significant insights into the mechanisms of drug resistance, highlighting the mutation in critical amino acid residues within the M2 protein. This resistance impacts the effectiveness of adamantane-class antivirals, underscoring the importance of monitoring and developing new strategies against influenza A virus strains (Pabbaraju et al., 2008).
Neuropharmacology and Brain Concentration
Studies on amantadine, another related compound, in the context of neuropharmacology, indicate its significant concentrations in human brain tissue, suggesting its utility in managing Parkinson's disease and drug-induced extrapyramidal symptoms. This research sheds light on the therapeutic brain concentrations of NMDA receptor antagonists and their implications for treatment strategies (Kornhuber et al., 1995).
Future Directions
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups, provides insights that can be applied to the C–H functionalization of other substrate classes .
Mechanism of Action
Target of Action
1-Adamantyl(amino)acetic acid hydrochloride is an organic compound that is used as a versatile building block and intermediate in the synthesis of complex compounds . The adamantane moiety is widely applied in design and synthesis of new drug delivery systems and in surface recognition studies . It has been found to interact with various targets, including liposomes, cyclodextrins, and dendrimers .
Mode of Action
It is known that the adamantane moiety is usually introduced into structures of already active drugs in order to increase their lipophilicity and improve their pharmacological properties . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Biochemical Pathways
It is known that the adamantane moiety is widely applied in design and synthesis of new drug delivery systems and in surface recognition studies . This suggests that it may interact with a variety of biochemical pathways, potentially influencing the function of various proteins and enzymes.
Pharmacokinetics
It is known that the adamantane moiety is usually introduced into structures of already active drugs in order to increase their lipophilicity and improve their pharmacological properties . This suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
It is known that the adamantane moiety is widely applied in design and synthesis of new drug delivery systems and in surface recognition studies . This suggests that it may have a variety of effects at the molecular and cellular level, potentially influencing the function of various proteins and enzymes.
Action Environment
It is known that the adamantane moiety is widely applied in design and synthesis of new drug delivery systems and in surface recognition studies . This suggests that it may be influenced by a variety of environmental factors, potentially affecting its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
1-Adamantyl(amino)acetic acid hydrochloride plays a significant role in biochemical reactions due to its structural stability and reactivity. It interacts with various enzymes and proteins, facilitating the synthesis of complex molecules. For instance, it reacts with nitric acid to form 1-Adamantyl nitrate, a useful reagent in organic synthesis . The compound’s interactions with biomolecules are primarily based on its ability to form stable complexes, which can enhance the stability and efficacy of the resulting products.
Cellular Effects
This compound influences cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. Its incorporation into drug delivery systems can improve the pharmacokinetics and stability of therapeutic agents, thereby enhancing their efficacy . The compound’s effects on cells include increased lipophilicity, which facilitates better membrane penetration and intracellular delivery of drugs.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s adamantane core provides a stable scaffold that can interact with various molecular targets, leading to changes in gene expression and enzyme activity . These interactions are crucial for its role in drug delivery and biochemical synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is generally stable, but its degradation products can influence long-term cellular functions. Studies have shown that the compound maintains its stability under various conditions, making it suitable for extended use in biochemical experiments . Prolonged exposure may lead to gradual changes in cellular responses, necessitating careful monitoring.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can enhance the efficacy of therapeutic agents without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including cellular toxicity and organ damage . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound undergoes hydroxylation and other modifications, which can influence its metabolic flux and the levels of metabolites . These metabolic processes are essential for understanding the compound’s pharmacokinetics and its role in biochemical reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its lipophilic nature allows it to penetrate cell membranes easily, facilitating its intracellular localization and accumulation . The compound’s distribution is influenced by its interactions with cellular components, which can affect its overall efficacy and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed, enhancing its therapeutic potential.
properties
IUPAC Name |
2-(1-adamantyl)-2-aminoacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12;/h7-10H,1-6,13H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUUMSMIQNBXML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



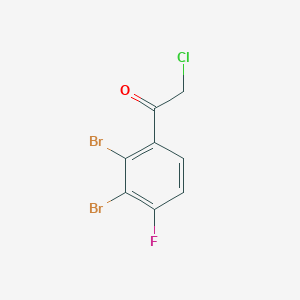

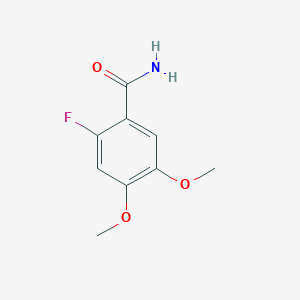
![6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1447422.png)


